molecular formula C12H15NO2 B13276899 6-Cyclohexylpyridine-3-carboxylic acid

6-Cyclohexylpyridine-3-carboxylic acid

Cat. No.: B13276899
M. Wt: 205.25 g/mol
InChI Key: AKWYUOQXYMAWNS-UHFFFAOYSA-N
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Description

6-Cyclohexylpyridine-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₅NO₂ It is a derivative of pyridinecarboxylic acid, where a cyclohexyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexylpyridine ketones or carboxylic acids.

    Reduction: Formation of cyclohexylpyridine alcohols or aldehydes.

    Substitution: Formation of various substituted cyclohexylpyridine derivatives.

Scientific Research Applications

6-Cyclohexylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 6-Cyclohexylpyridine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts different chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-cyclohexylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)

InChI Key

AKWYUOQXYMAWNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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